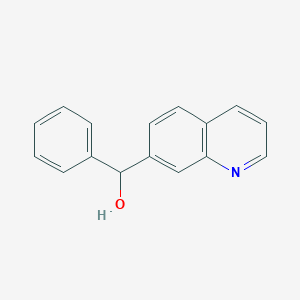

alpha-Phenyl-7-quinolinemethanol

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

phenyl(quinolin-7-yl)methanol |

InChI |

InChI=1S/C16H13NO/c18-16(13-5-2-1-3-6-13)14-9-8-12-7-4-10-17-15(12)11-14/h1-11,16,18H |

InChI Key |

HGVKERDOTJULPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=CC=N3)C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for Alpha Phenyl 7 Quinolinemethanol

Pioneering Synthetic Routes to Quinolinemethanol Analogues

The construction of the α-Phenyl-7-quinolinemethanol scaffold can be achieved through various modern synthetic strategies. These methods offer improvements in terms of efficiency, selectivity, and functional group tolerance over classical approaches.

Nickel-Catalyzed Reductive Coupling Approaches for Quinolinemethanol Formation

Nickel-catalyzed reductive coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of secondary alcohols from aldehydes and organohalides. This approach avoids the pre-formation of stoichiometric organometallic reagents, offering a more direct and atom-economical route.

A notable example, analogous to the synthesis of α-Phenyl-7-quinolinemethanol, is the reductive arylation of 6-quinolinecarboxaldehyde. This transformation can be effectively catalyzed by a nickel complex, demonstrating the viability of this method for preparing aryl-substituted quinolinemethanols. The reaction typically employs a nickel(II) precatalyst, a ligand, and a reducing agent.

A plausible synthetic route to α-Phenyl-7-quinolinemethanol via this methodology would involve the coupling of 7-quinolinecarboxaldehyde with an aryl halide, such as bromobenzene, in the presence of a nickel catalyst and a reducing agent like zinc metal. The choice of ligand is crucial for the success of the reaction, influencing both yield and selectivity.

Table 1: Representative Nickel-Catalyzed Reductive Coupling for Quinolinemethanol Synthesis

| Entry | Aldehyde | Aryl Halide | Catalyst System | Product |

| 1 | 7-Quinolinecarboxaldehyde | Phenyl bromide | NiCl₂(dppp) / Zn | α-Phenyl-7-quinolinemethanol |

| 2 | 6-Quinolinecarboxaldehyde | Phenyl bromide | NiCl₂(dppp) / Zn | α-Phenyl-6-quinolinemethanol |

This table presents a proposed reaction based on analogous transformations.

Application of Organometallic Reagents in Quinoline (B57606) Scaffold Construction

The addition of organometallic reagents to carbonyl compounds is a fundamental and widely used method for the synthesis of alcohols. Grignard reagents (organomagnesium halides) are particularly common for this purpose. nih.gov The synthesis of α-Phenyl-7-quinolinemethanol can be readily achieved by the nucleophilic addition of a phenyl organometallic reagent to 7-quinolinecarboxaldehyde.

Specifically, the reaction of phenylmagnesium bromide with 7-quinolinecarboxaldehyde, followed by an aqueous workup, would yield the desired α-Phenyl-7-quinolinemethanol. This method is generally high-yielding and tolerates a range of functional groups on both the organometallic reagent and the quinoline core.

Furthermore, the use of mixed lithium-magnesium reagents has been shown to be effective for the functionalization of quinoline systems. durham.ac.uk For instance, a 7-chloroquinoline (B30040) can be subjected to magnesiation to form a reactive organomagnesium species, which can then be intercepted by an appropriate electrophile. While not a direct synthesis of the target alcohol, this strategy highlights the utility of organometallic intermediates in elaborating the 7-position of the quinoline ring.

Table 2: Synthesis of α-Phenyl-7-quinolinemethanol via Organometallic Addition

| Entry | Quinoline Precursor | Organometallic Reagent | Product |

| 1 | 7-Quinolinecarboxaldehyde | Phenylmagnesium bromide | α-Phenyl-7-quinolinemethanol |

| 2 | 7-Quinolinecarboxaldehyde | Phenyllithium | α-Phenyl-7-quinolinemethanol |

Multi-Component Reactions and Heterocycle Annulation Strategies for Quinoline Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular scaffolds like quinolines in a single synthetic operation. rsc.org Several classical named reactions, when applied with appropriately substituted starting materials, can provide access to 7-substituted quinolines, which can then be further functionalized to yield α-Phenyl-7-quinolinemethanol.

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netwikipedia.orgorganicreactions.org Using a meta-substituted aniline, such as 3-aminophenol (B1664112) or 3-chloroaniline, can lead to the formation of a mixture of 5- and 7-substituted quinolines. rsc.org Separation of the 7-substituted isomer provides a key intermediate.

The Doebner-von Miller reaction is another versatile method that utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. wikipedia.orgresearchgate.net Similar to the Skraup synthesis, employing a meta-substituted aniline can provide access to the desired 7-substituted quinoline core. The reaction is believed to proceed through a fragmentation-recombination mechanism. nih.gov

Once the 7-substituted quinoline is obtained, for example, a 7-haloquinoline, it can be converted to 7-quinolinecarboxaldehyde through methods like the Vilsmeier-Haack reaction or metal-halogen exchange followed by formylation. Subsequent reaction with a phenyl organometallic reagent, as described in section 2.1.2, would complete the synthesis of α-Phenyl-7-quinolinemethanol.

Other Established Synthetic Strategies for Substituted Quinoline-Based Alcohols

Beyond the aforementioned methods, several other established synthetic strategies can be employed for the construction of substituted quinoline-based alcohols. These classical methods, while sometimes requiring harsher conditions, remain valuable tools in the synthetic chemist's arsenal.

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgresearchgate.net By selecting an appropriate meta-substituted aniline and a phenyl-β-diketone, this method could potentially be adapted to form a quinoline with the necessary substitution pattern for conversion to α-Phenyl-7-quinolinemethanol.

The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org To synthesize a precursor to α-Phenyl-7-quinolinemethanol, one could envision reacting a 2-amino-4-substituted-benzaldehyde with a phenyl ketone.

Mechanistic Elucidation of Key Synthetic Reactions

Understanding the reaction mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Detailed Investigations into Catalytic Cycles and Ligand Effects in Quinolinemethanol Synthesis

The mechanism of the nickel-catalyzed reductive coupling of an aryl halide with an aldehyde is believed to proceed through a catalytic cycle involving several key steps. The active Ni(0) catalyst is first generated in situ from a Ni(II) precatalyst by reduction with a stoichiometric reductant like zinc metal.

The proposed catalytic cycle is as follows:

Oxidative Addition: The Ni(0) species undergoes oxidative addition to the aryl halide (e.g., phenyl bromide) to form a Ni(II)-aryl intermediate.

Aldehyde Coordination: The aldehyde (7-quinolinecarboxaldehyde) coordinates to the Ni(II)-aryl complex.

Migratory Insertion/Reductive Coupling: The aryl group migrates to the carbonyl carbon of the aldehyde, forming a nickel-alkoxide intermediate.

Reductive Elimination/Transmetalation: This step is still a subject of investigation. One possibility is the direct reductive elimination of the product. Another proposed pathway involves transmetalation with the reducing agent (e.g., Zn) to regenerate the Ni(0) catalyst and form a zinc alkoxide, which is then protonated upon workup to yield the final alcohol product.

Mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, are essential for a deeper understanding of these complex catalytic systems and for the rational design of more efficient catalysts for the synthesis of α-Phenyl-7-quinolinemethanol and related compounds.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for understanding the intricate mechanisms of chemical reactions involving quinoline derivatives. Methods like Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of intermediates, and elucidate the structures of transition states. This analysis is crucial for predicting the feasibility of a synthetic route, understanding selectivity, and optimizing reaction conditions.

For quinoline-based systems, computational studies can provide insight into factors that control chemo-, regio-, and stereoselectivity. researchgate.net For instance, DFT calculations have been used to investigate the underlying factors that govern the outcomes of Diels-Alder reactions involving quinoline moieties. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism.

The analysis of transition states is particularly important. In reactions such as the SN2 mechanism, where a methyl group is transferred, the transition state involves a partially formed and partially broken bond. nih.gov Computational models can accurately predict the geometry and electronic properties of these transient species. nih.gov Molecules designed to mimic these transition states can act as potent enzyme inhibitors. nih.gov In the context of synthesizing substituted quinolines, understanding the transition states allows for the rational design of catalysts and reagents that can stabilize a desired pathway, thereby increasing yield and selectivity. For example, DFT has been used to optimize the structure of quinoline-based chiral derivatizing reagents, which helps in understanding their interaction and separation mechanisms. researchgate.net

Table 1: Computational Methods in Quinoline Chemistry

| Computational Method | Application | Research Context | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Insight into chemo-, regio-, and stereoselectivity | Used to understand the underlying factors controlling Diels-Alder reactions. | researchgate.net |

| DFT | Structural optimization of chiral derivatizing reagents | Aided in the synthesis and understanding of quinoline-based reagents for enantioseparation. | researchgate.net |

Stereoselective Synthesis and Chiral Resolution of Quinolinemethanol Stereoisomers

The presence of stereogenic centers in quinoline-based compounds like α-Phenyl-7-quinolinemethanol means they can exist as multiple stereoisomers. oxfordabstracts.com Since different stereoisomers can exhibit varied biological activity and chemical reactivity, methods for their selective synthesis and separation are of paramount importance in medicinal and materials chemistry. oxfordabstracts.comresearchgate.net

Enantioselective Approaches for alpha-Phenyl-7-quinolinemethanol and Related Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For quinoline methanols and their analogs, several strategies have been developed. Organocatalysis has emerged as a powerful tool. For example, an efficient enantioselective Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones, catalyzed by primary amine-phosphinamide bifunctional catalysts, has been used to produce Warfarin and its analogs with excellent enantioselectivities (up to 99% ee). rsc.org This type of catalytic system could be adapted for the asymmetric synthesis of α-Phenyl-7-quinolinemethanol.

Furthermore, quinoline alkaloids themselves, such as quinine (B1679958), are widely used as catalysts for stereoselective reactions. wikipedia.org This highlights a key principle where a chiral quinoline-containing molecule can induce stereoselectivity in the synthesis of another. The enantioselective bioreduction of a ketone precursor is another established method, as demonstrated in the synthesis of (S)-1-phenylethanol, an important chiral building block. researchgate.net

Diastereoselective Control in Quinoline-Based Chemical Transformations

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. In quinoline chemistry, this can be achieved by a reagent-controlled approach. A notable example is the diastereodivergent copper-catalyzed borylative difunctionalization reaction. researchgate.net In this process, the stereochemical outcome can be altered simply by changing the borylating reagent. researchgate.net The use of B2pin2 may afford one diastereomer, while the sterically similar but less Lewis acidic BpinBdan can lead to the opposite diastereomer. researchgate.net

Computational methods, specifically DFT calculations, are often used in conjunction with experimental work to understand the non-covalent interactions (such as Lewis adduct formation) that guide the stereochemical selectivity of these transformations. researchgate.net This synergy between computation and experimentation allows for the rational design of synthetic routes to access specific, underexplored multisubstituted bicyclic molecules derived from quinoline precursors. researchgate.net

Methodologies for Stereoisomer Separation and Characterization

When a synthesis results in a mixture of stereoisomers, their separation and characterization are necessary. Chromatographic techniques are the most common and powerful methods for chiral separation. walshmedicalmedia.com

Separation Techniques:

Supercritical Fluid Chromatography (SFC): SFC is a highly efficient technique for separating stereoisomers, particularly for complex molecules with multiple chiral centers. researchgate.netgoogle.com The use of chiral stationary phases (CSPs), such as those based on amylose (B160209) carbamate (B1207046) derivatives, allows for the direct separation of enantiomers and diastereomers from a mixture. google.com The advent of SFC has provided a significant advantage over traditional preparative liquid chromatography for obtaining pure enantiomers. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, especially on chiral stationary phases, is a cornerstone of enantioseparation. researchgate.net It is widely used for both analytical and preparative scale separations.

Indirect Separation via Derivatization: An alternative to direct chiral chromatography is the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing reagent. researchgate.netdiva-portal.org These resulting diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., reverse-phase HPLC). researchgate.net The derivatizing agent is typically removed in a subsequent step to yield the pure enantiomers. Acid chlorides are common derivatizing agents for this purpose. diva-portal.org

Characterization Techniques:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It provides an unambiguous three-dimensional structure of the molecule in its crystalline state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to distinguish between stereoisomers. For instance, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to investigate the interaction between a chiral molecule and a chiral host (like a cyclodextrin), which can help in identifying and differentiating enantiomers. researchgate.net

Table 2: Stereoisomer Separation and Characterization Techniques

| Technique | Type | Description | Citation |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Separation | Uses a chiral stationary phase to separate complex mixtures of stereoisomers with high efficiency. | researchgate.netgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Separation | Employs a chiral stationary phase to resolve enantiomers; a widely used analytical and preparative method. | researchgate.net |

| Derivatization | Separation (Indirect) | Enantiomers are converted to diastereomers with a chiral reagent, allowing separation on standard achiral columns. | researchgate.netdiva-portal.org |

| X-ray Crystallography | Characterization | Provides definitive determination of the absolute stereochemistry of a crystalline compound. | nih.gov |

Molecular Design and Derivatization Strategies of Alpha Phenyl 7 Quinolinemethanol

Rational Design Principles for Structural Modification and Diversification

The rational design of alpha-Phenyl-7-quinolinemethanol derivatives is grounded in establishing a clear structure-activity relationship (SAR). This involves a systematic approach to modify the core structure and understand the resulting impact on its properties. Key principles include pharmacophore modeling, molecular docking, and the strategic introduction of functional groups to modulate electronic and steric properties. nih.gov

Molecular hybridization is another key principle, where the this compound scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel properties. nih.govnih.gov This approach aims to develop new lead structures with improved activity profiles. nih.gov Computational methods, including calculating molecular descriptors and drug-likeness scores, are often employed to guide the design process and prioritize synthetic targets. mdpi.com

Synthesis and Characterization of Novel this compound Analogues and Conjugates

The synthesis of new analogues based on the this compound structure involves a variety of chemical strategies, targeting different parts of the molecule for modification.

The properties of the quinoline (B57606) scaffold are highly sensitive to the nature and position of its substituents. The introduction of different functional groups onto the quinoline ring system allows for a systematic investigation of their effects. For example, in a related dimethylamino-quinoline (DMAQ) scaffold, it was found that electron-withdrawing groups on a phenyl ring at the C-4 position generally red-shifted the emission spectrum. nih.gov This highlights that the electronic nature of substituents can significantly alter the photophysical properties of the molecule.

The pH sensitivity of the quinoline core is another important consideration. The fluorescence of certain quinoline derivatives can be significantly affected by pH changes, which is a property that can be exploited in the design of chemical sensors. nih.gov The synthesis of these analogues often involves multi-component reactions, which are efficient methods for producing a library of derivatives in moderate to good yields. purdue.edu Characterization of these new compounds is typically achieved using spectroscopic methods such as NMR (¹H and ¹³C) and FTIR spectroscopy to confirm their structures. purdue.edu

| Position on Quinoline Core | Substituent Type | Observed Effect | Reference |

| C-4 (Phenyl Ring) | Electron-withdrawing group (e.g., -CN) | Red-shifted emission spectrum | nih.gov |

| C-2 | Varied Substituents | Tuning of spectral properties | nih.gov |

| C-7 | Electron-donating group (e.g., -N(CH₃)₂) | Pushes electron density into the core, polarization of the fluorophore | nih.gov |

The phenyl and methanol (B129727) groups of this compound offer multiple sites for chemical modification. The phenyl ring can be derivatized by introducing specific groups onto the ring. nih.gov

The secondary alcohol of the methanol moiety is a key functional group for derivatization. Classical reactions can transform this group; for example, oxidation of the methanol to a ketone (a phenylketone) opens up further avenues for modification. This ketone can undergo various reactions:

Reduction: The carbonyl can be reduced back to a methylene (B1212753) group using methods like the Wolff-Kishner reduction. nih.gov

Nucleophilic Addition: Addition of reagents like cyanotrimethylsilane (TMSCN) can convert a phenylketone to an α-cyanoalcohol derivative. nih.gov

Aldol and Wittig-type Reactions: These reactions can be used to introduce α,β-unsaturated ketone systems or various styrene (B11656) derivatives, respectively. nih.gov

α-Functionalization: Direct α-acetoxylation or α-alkoxylation of the corresponding acetophenone (B1666503) fragment can be achieved using various catalytic systems. nih.gov

These modifications allow for the introduction of a wide range of functional groups and structural motifs, significantly diversifying the chemical space around the parent molecule.

The strategy of creating hybrid molecules involves linking the quinolinemethanol scaffold to other heterocyclic systems known for their biological relevance. nih.gov This "hybrid-pharmacophore" approach is a prominent strategy for developing novel molecules. researchgate.net

For example, quinoline scaffolds have been hybridized with 4-thiazolidinone (B1220212) moieties. researchgate.net The 4-thiazolidinone ring can act as a bridge or intermediate chain in the design of new molecular architectures. researchgate.net Another approach involves creating hybrids of quinolone, 1,2,3-triazole, and α-aminophosphonate groups. These complex hybrids are synthesized through multi-step reaction sequences, often utilizing click chemistry for the formation of the triazole ring. nih.govnih.gov The final structures are rigorously characterized by NMR (¹H, ¹³C, ³¹P), HRMS, and sometimes single-crystal X-ray diffraction. nih.gov

| Hybrid Component 1 | Hybrid Component 2 | Linker/Strategy | Reference |

| Quinoline | 4-Thiazolidinone | Direct linkage or via intermediate chains | researchgate.net |

| 2-Quinolone | 1,2,3-Triazole / α-aminophosphonate | Click chemistry, multi-step synthesis | nih.gov |

| Thiazole | Pyrazoline | Molecular hybridization | nih.gov |

| Quinoline | Acridine | Knoevenagel condensation | nih.gov |

Fusing additional heterocyclic rings to the quinoline core of this compound is a powerful strategy to create rigid, polycyclic systems with distinct chemical properties. researchgate.netresearchgate.net A common starting material for such syntheses is a substituted quinoline, such as 2,4-dichloroquinoline-3-carbonitrile. researchgate.netresearchgate.net

The synthesis of pyrazolo[4,3-c]quinolin-4-ones, for example, begins with the reaction of a dichloroquinoline derivative with an amine, followed by hydrolysis and N-alkylation. Subsequent fusion with hydrazine (B178648) hydrate (B1144303) yields the fused pyrazolo-quinolinone system. researchgate.net This core can be further derivatized, for instance, by converting an amino group into an azido (B1232118) group via diazotization, which can then be used in further synthetic transformations. researchgate.net These multi-step syntheses lead to the formation of novel tetracyclic and even pentacyclic ring systems. researchgate.net

Chemical Reactivity Profiling of this compound for Further Derivatization

Understanding the chemical reactivity of the this compound scaffold is essential for planning further derivatization strategies. The molecule contains several reactive sites.

The quinoline ring itself is a nitrogen-containing heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. nih.gov The nitrogen atom makes the ring electron-deficient, influencing the regioselectivity of these reactions. The presence of substituents can further activate or deactivate the ring towards certain reactions. For example, a chloro group at the 4-position of the quinoline ring is known to be readily displaced by nucleophiles. researchgate.net

The phenyl moiety can undergo classical electrophilic aromatic substitution reactions, allowing for the introduction of various substituents, although the reactivity will be influenced by the connection to the rest of the molecule. nih.gov

The methanol group , being a secondary alcohol, can be oxidized to a ketone as previously mentioned. This resulting phenylketone fragment is versatile; its carbonyl group can react with nucleophiles, and the α-carbon can be functionalized, for example, through enolate chemistry. nih.gov Reagents with two nucleophilic groups, such as hydrazine or urea, can react with derived acrylophenone (B1666309) or propiophenone (B1677668) fragments to form new five- or six-membered heterocyclic rings. nih.gov This profile of reactivity provides a broad toolkit for chemists to create a diverse library of compounds based on the this compound structure.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Alpha Phenyl 7 Quinolinemethanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of Predictive Models for Biological Activity in Experimental Systems

The development of robust and predictive QSAR models is a critical step in the identification of novel, potent compounds. This process involves several key stages, including careful curation of chemical and biological data, selection of appropriate molecular descriptors, and rigorous model validation. uniroma1.it

Predictive QSAR modeling aims to create models with high statistical quality and strong external predictive power. The process begins with the preparation of the dataset, which includes curating chemical structures and associated biological data, identifying and removing outliers, and balancing the dataset. uniroma1.itresearchgate.net For quinoline (B57606) derivatives, QSAR models have been successfully developed to predict their biological activity against various targets. For instance, 3D-QSAR and HQSAR analyses of quinazoline (B50416)/quinoline derivatives have yielded models with good predictability for anti-DENV virus activity, with one HQSAR model showing a Q² of 0.83 and an R² of 0.95. researchgate.net

Validation is a crucial aspect of QSAR model development, ensuring the model's reliability and predictive capacity. This involves both internal and external validation procedures. nih.gov Internal validation often uses techniques like leave-one-out cross-validation (QLOO), leave-many-out cross-validation (QLMO), and Y-randomization. nih.gov External validation is performed using an independent test set of compounds that were not used in the model development. researchgate.net The predictive ability of a QSAR model is assessed by various statistical parameters, and a model is considered robust if these parameters meet established criteria. researchgate.net For a model to be considered reliable, its applicability domain (AD) must also be defined to specify the chemical space in which the model can make trustworthy predictions. researchgate.netresearchgate.net

The table below summarizes key statistical parameters used in the validation of QSAR models.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.5 researchgate.net |

| Q² (or Q²LOO) | Cross-validated correlation coefficient for the training set. Measures the internal predictive ability. | > 0.5 nih.gov |

| R²pred | Coefficient of determination for the external test set. Measures the external predictive ability. | Varies, but should be close to R² |

| Y-randomization | A test to ensure the model is not due to chance correlation. | Low values for a(R²) and a(Q²) nih.gov |

Identification of Key Physicochemical Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of key physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical representations of the chemical and physical properties of the molecules. researchgate.net

For quinoline-based compounds, several types of descriptors have been shown to be important for their biological activity. In a study of quinolinone-based thiosemicarbazones with antituberculosis activity, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role. nih.gov Another study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives tested numerous descriptors to establish a quantitative link between structural features and biological activity. researchgate.net

The selection of relevant descriptors is a crucial step in building a robust QSAR model. Techniques like the Genetic Function Approximation (GFA) algorithm can be employed to automatically select the most relevant features, which is particularly advantageous for handling non-linear relationships between molecular descriptors and biological activity. researchgate.net The identification of these key descriptors provides valuable insights into the mechanism of action and helps in the rational design of new, more potent derivatives.

The following table lists some common physicochemical descriptors and their potential influence on the biological activity of quinoline derivatives.

| Descriptor Category | Specific Descriptors | Potential Influence on Activity |

| Electronic | Electron density, Electronegativity, Dipole moment | Influences electrostatic interactions with the target protein. nih.gov |

| Steric | Van der Waals volume, Molecular weight, Shape indices | Determines the fit of the ligand into the binding pocket of the target. nih.gov |

| Hydrophobic | LogP, CLogP | Affects the compound's ability to cross cell membranes and its distribution in the body. researchgate.net |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecule, which can relate to its overall shape and flexibility. |

| Quantum-Chemical | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Elucidation of Structural Determinants for Modulated Biological Activity in Model Systems

Understanding how structural modifications affect biological activity is fundamental to drug design. For alpha-phenyl-7-quinolinemethanol derivatives, this involves examining the impact of substituent placement and conformational properties.

Assessment of Positional and Substituent Effects on Observed Activity

The position and nature of substituents on the quinoline and phenyl rings can dramatically alter the biological activity of this compound derivatives.

Studies on various quinoline derivatives have consistently demonstrated the significant impact of substituents. For instance, in a series of 3-substituted phenyl quinazolinone derivatives, the introduction of halogen substitutions on the 2-hydrazine quinazoline ring led to an increase in cytotoxic potential against cancer cell lines. nih.gov Specifically, a compound with a hydrazine (B178648) and a 4-chlorophenyl group at positions 2 and 3, respectively, showed moderate activity. nih.gov In contrast, the presence of an electronegative group on a 2-hydroxyurea quinazoline ring resulted in diminished activity. nih.gov

Similarly, for quinolinone-based thiosemicarbazones, substitution with methyl groups at positions 6 and 8 slightly decreased antitubercular activity, whereas chloro and bromo substituents considerably increased it. nih.gov This was attributed to the electron-donating nature of the methyl group increasing molecular electronegativity and thus decreasing activity, while the electron-withdrawing chloro and bromo groups increased molecular volume and reduced electronegativity, leading to enhanced activity. nih.gov

The table below illustrates the effect of different substituents on the biological activity of quinoline derivatives based on reported findings.

| Parent Scaffold | Substituent | Position | Effect on Activity | Rationale |

| Quinazolinone | Halogens (e.g., Cl) | 2 and 3 | Increase | Potentially enhances binding interactions or alters electronic properties favorably. nih.gov |

| Quinazolinone | Electronegative group on 2-hydroxyurea | 2 | Decrease | Unfavorable alteration of electronic or steric properties. nih.gov |

| Quinolinone | Methyl | 6 and 8 | Decrease | Electron-donating, increases molecular electronegativity. nih.gov |

| Quinolinone | Chloro, Bromo | Not specified | Increase | Electron-withdrawing, increases molecular volume and reduces electronegativity. nih.gov |

Influence of Conformational Flexibility on Ligand-Target Interactions

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational flexibility allows a ligand to adopt the optimal orientation for binding within the active site of a receptor or enzyme.

Molecular dynamics simulations of a potent 3-substituted phenyl quinazolinone derivative demonstrated stable binding within the EGFR enzyme's active site, characterized by a lower root-mean-square deviation (RMSD), radius of gyration (Rg), and more interactions with active site residues compared to a less active analogue. nih.gov This highlights the importance of a stable binding conformation for achieving high potency.

The ability of a molecule to adopt different conformations can be a double-edged sword. While flexibility can be advantageous for finding an optimal binding pose, excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, a degree of conformational rigidity in the correct orientation is often desirable for potent ligands. The design of new derivatives should consider the conformational properties to ensure they can adopt and maintain the bioactive conformation required for effective interaction with the biological target.

Structure-Property Relationship Studies in Chemical Stability and Reactivity

The chemical stability and reactivity of a compound are critical properties that influence its shelf-life, formulation, and in vivo behavior. Structure-Property Relationship (SPR) studies aim to understand how the chemical structure affects these properties.

The quinoline ring system itself is relatively stable. However, the substituents on the quinoline and phenyl rings of this compound can significantly impact its stability and reactivity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the quinoline ring system, making it more or less susceptible to oxidation, hydrolysis, or other degradation pathways.

The hydroxyl group of the methanol (B129727) moiety is a potential site for metabolic reactions, such as oxidation to an aldehyde or carboxylic acid, or conjugation reactions. The nature and position of substituents on the phenyl and quinoline rings can influence the rate and extent of these metabolic transformations. For instance, sterically hindering groups around the hydroxyl group might slow down its metabolism, thereby increasing the compound's in vivo half-life.

Computational Chemistry and Advanced Molecular Modeling of Alpha Phenyl 7 Quinolinemethanol

Quantum Chemical Investigations (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. nih.gov For alpha-Phenyl-7-quinolinemethanol, DFT studies provide a foundational understanding of its electronic nature and reactivity.

Electronic Structure Analysis and Reactivity Indices Determination

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. nih.gov DFT calculations allow for the determination of key quantum chemical descriptors that quantify this reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule requires less energy to become excited, making it more reactive. nih.gov

From these frontier molecular orbital energies, several global reactivity descriptors can be calculated ekb.egresearchgate.net:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher hardness value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These reactivity indices, calculated for this compound, provide a quantitative basis for predicting its behavior in chemical reactions.

Table 1: Calculated Reactivity Indices for this compound (Hypothetical Data)

| Parameter | Value |

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.89 |

| Energy Gap (ΔE) (eV) | 4.36 |

| Electronegativity (χ) (eV) | 4.07 |

| Chemical Hardness (η) (eV) | 2.18 |

| Chemical Softness (S) (eV⁻¹) | 0.46 |

| Electrophilicity Index (ω) (eV) | 3.79 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations. Actual values would require specific computational studies on this compound.

Conformational Analysis and Energy Minimization Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and biological properties. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the transition states that connect them. nih.govresearchgate.net

For this compound, the key flexible bond is the C-C bond connecting the phenyl group to the methanol (B129727) bridge. Rotation around this bond, as well as the bond between the methanol carbon and the quinoline (B57606) ring, gives rise to different conformers.

Energy minimization studies, often employing force fields like MMFF94 or semi-empirical methods, are used to find the lowest energy conformation of the molecule. researchgate.net These studies involve systematically exploring the conformational space to identify the most stable arrangement of the atoms. researchgate.netarxiv.org For a molecule like this compound, it is expected that the most stable conformation would minimize steric hindrance between the phenyl and quinoline ring systems. nih.gov The heterocyclic ring in quinoline derivatives generally prefers a half-chair conformation in its energy-minimized state. nih.gov

Spectroscopic Property Prediction and Interpretation

DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic properties, such as UV-Vis absorption spectra. nih.gov These predictions are valuable for elucidating the electronic transitions within the molecule. nih.govnih.gov The calculated excitation energies correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. nih.gov

By comparing the predicted spectra with experimental data, researchers can gain insights into the electronic structure and how it influences the molecule's interaction with light. This information is particularly relevant when studying the reaction mechanisms or structure-activity relationships (SAR) of related compounds.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical methods provide a deep understanding of the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules. nih.govnih.gov These techniques are fundamental in computer-aided drug design. arxiv.orgnih.gov

Prediction of Ligand-Biomolecular Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. researchgate.net

For this compound, molecular docking studies could be used to predict its binding mode and affinity to various potential protein targets. biorxiv.org The results of such studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr234, Phe345, Arg123 |

| Hydrogen Bonds | 1 with Arg123 |

| Hydrophobic Interactions | Phenyl ring with Phe345 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific values and interacting residues would depend on the chosen protein target.

The accuracy of binding affinity predictions can be further refined using more computationally intensive methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govresearchgate.net

Simulation of Dynamic Interactions with Protein Binding Sites (Conceptual)

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the fluctuations and conformational changes of both the ligand and the protein. nih.gov

An MD simulation of this compound bound to a protein target would reveal the stability of the binding pose predicted by docking. nih.gov It can show how the ligand and protein adapt to each other's presence and the dynamic network of interactions that stabilize the complex. nih.gov Analysis of the MD trajectory can provide insights into the flexibility of different regions of the protein and the residence time of the ligand in the binding site.

In Silico Screening and Virtual Library Design for Optimized this compound Derivatives

The quest for novel therapeutic agents is a multifaceted and economically demanding endeavor. In recent years, computational chemistry has emerged as an indispensable tool, streamlining the early stages of drug discovery. Specifically, in silico screening and the rational design of virtual compound libraries offer a powerful and efficient strategy to identify promising lead candidates from a vast chemical space. This approach is particularly valuable for exploring the therapeutic potential of scaffolds like this compound, which belongs to the quinoline class of compounds known for a wide array of biological activities.

The application of computational methods to this compound allows for a systematic exploration of its structure-activity relationships (SAR). By creating a virtual library of its derivatives and subjecting them to simulated biological and pharmacokinetic profiling, researchers can prioritize compounds with a higher probability of success for synthesis and experimental testing.

Virtual Library Design: Expanding Chemical Diversity

The foundation of an effective in silico screening campaign lies in the thoughtful design of a virtual library. Starting with the core structure of this compound, a diverse array of derivatives can be generated by introducing various chemical substituents at strategic positions on the quinoline and phenyl rings. The selection of these substituents is guided by principles of medicinal chemistry to modulate key physicochemical properties that govern a molecule's biological activity. These properties include:

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CF3) can alter the electron distribution within the molecule, thereby influencing its interactions with biological targets.

Steric Factors: Modifying the size and shape of the molecule through the addition of bulky or compact substituents can impact its ability to fit within the binding pocket of a target protein.

Hydrophobicity and Hydrophilicity: The balance between a molecule's water-loving (hydrophilic) and fat-loving (hydrophobic) character, often quantified by its LogP value, is critical for its absorption, distribution, and target engagement.

A comprehensive virtual library of this compound derivatives would therefore include a wide range of functional groups, such as halogens, alkyl chains, and various polar and nonpolar moieties, to ensure a thorough exploration of the chemical space around the parent scaffold.

In Silico Screening: Prioritizing Promising Candidates

Once the virtual library is assembled, it undergoes a multi-step computational evaluation to filter and rank the derivatives based on their predicted biological activity and drug-like properties. This process typically involves molecular docking and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique that simulates the binding of a small molecule (ligand) to the active site of a biological target, usually a protein or enzyme. This method predicts the binding orientation and affinity of the ligand, providing insights into the potential potency of the compound. For quinoline derivatives, which have been investigated for various therapeutic applications, potential targets could include enzymes like HIV reverse transcriptase or phosphodiesterase 7. nih.govnih.gov

The output of a molecular docking study is often a "docking score" or "binding energy," where a more negative value typically signifies a stronger and more favorable interaction between the ligand and the target.

Hypothetical Molecular Docking Results for a Virtual Library of this compound Derivatives against a Kinase Target

| Compound ID | R1-Substituent (Phenyl Ring) | R2-Substituent (Quinoline Ring) | Docking Score (kcal/mol) | Key Predicted Interactions (Amino Acid Residues) |

| APQ-01 | H | H | -7.8 | Hydrophobic interaction with LEU844 |

| APQ-02 | 4-Cl | H | -8.5 | H-bond with MET793, Halogen bond with LYS745 |

| APQ-03 | 3-NO2 | H | -8.1 | H-bond with ASP855 |

| APQ-04 | H | 6-F | -8.3 | H-bond with CYS797 |

| APQ-05 | 4-OCH3 | 6-F | -9.1 | H-bond with MET793, H-bond with THR854 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical outcomes for similar quinoline derivatives and does not represent actual experimental results for this compound.

ADMET Prediction: Assessing Drug-Likeness

A compound's efficacy is not solely determined by its target affinity; its pharmacokinetic properties are equally crucial for its success as a drug. In silico ADMET prediction tools evaluate these properties computationally, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov These tools can predict:

Absorption: The likelihood of a compound being absorbed from the gastrointestinal tract into the bloodstream.

Distribution: How a compound distributes throughout the body, including its ability to cross the blood-brain barrier.

Metabolism: The potential for the compound to be broken down by metabolic enzymes, such as the cytochrome P450 family.

Excretion: The predicted route and rate at which the compound is eliminated from the body.

Toxicity: The potential for the compound to cause adverse effects, such as carcinogenicity or mutagenicity.

One of the foundational principles used in ADMET prediction is Lipinski's Rule of Five, which outlines general physicochemical properties common to orally active drugs.

Hypothetical ADMET Profile for Selected this compound Derivatives

| Compound ID | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Oral Bioavailability |

| APQ-01 | 299.36 | 4.1 | 1 | 2 | High |

| APQ-02 | 333.80 | 4.8 | 1 | 2 | High |

| APQ-03 | 344.36 | 4.0 | 1 | 4 | Moderate |

| APQ-04 | 317.35 | 4.2 | 1 | 2 | High |

| APQ-05 | 347.38 | 4.1 | 1 | 3 | High |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical outcomes for similar quinoline derivatives and does not represent actual experimental results for this compound.

By integrating the insights from molecular docking and ADMET prediction, researchers can effectively triage the virtual library, selecting a small number of the most promising derivatives for chemical synthesis and subsequent in vitro and in vivo testing. This rational, computation-driven approach significantly refines and accelerates the drug discovery pipeline, paving the way for the development of optimized this compound derivatives as potential new medicines.

Emerging Paradigms and Future Research Trajectories in Alpha Phenyl 7 Quinolinemethanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of complex molecules like alpha-Phenyl-7-quinolinemethanol is traditionally associated with multi-step processes that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles, which prioritize efficiency, safety, and environmental stewardship.

Research into the synthesis of related quinoline (B57606) and quinazolinone structures showcases several promising avenues. One key area is the development of one-pot multicomponent reactions. For instance, a green synthesis approach for novel quinolinone derivatives has been successfully demonstrated using ultrasonic irradiation and a chitosan-decorated copper nanoparticle catalyst. nih.gov This method not only simplifies the procedure but also utilizes a biodegradable and sustainable catalyst. Another innovative technique is mechanochemistry, or grinding, which can produce high yields of N-heterocycles in minutes, drastically reducing reaction times and the need for bulk solvents compared to conventional methods. researchgate.net

Future methodologies for synthesizing this compound and its analogs will likely focus on replacing hazardous reagents with greener alternatives. A comparative study on the synthesis of isocyanides, for example, identified p-toluenesulfonyl chloride (p-TsCl) as a superior dehydrating agent to the more toxic and commonly used phosphoryl trichloride (B1173362) (POCl₃). rsc.org This approach resulted in high yields, a significantly lower E-factor (a measure of waste generated), and a simplified work-up protocol. rsc.org Applying these principles—multicomponent reactions, sustainable catalysts, and less toxic reagents—will be crucial for the next generation of this compound synthesis.

Table 1: Comparison of Synthetic Approaches for Heterocyclic Compounds

| Feature | Traditional Synthesis | Sustainable/Green Synthesis | Research Finding Reference |

| Methodology | Often multi-step, linear processes | One-pot, multicomponent reactions | nih.govresearchgate.net |

| Catalysts | Heavy metals, harsh acids/bases | Biodegradable, reusable catalysts (e.g., CS/CuNPs) | nih.gov |

| Reaction Conditions | High temperatures, prolonged heating | Ultrasonic irradiation, mechanochemical grinding | nih.govresearchgate.net |

| Reagents | Toxic and hazardous (e.g., POCl₃) | Cheaper, less toxic alternatives (e.g., p-TsCl) | rsc.org |

| Efficiency Metric (E-Factor) | High (significant waste production) | Low (minimal waste production) | rsc.org |

| Reaction Time | Often hours to days | Can be reduced to minutes | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new chemical entities, including derivatives of this compound. nih.gov These computational tools can navigate the almost limitless expanse of "chemical space"—estimated to contain up to 10⁶⁰ possible molecules—to identify novel structures with specific, desirable properties. youtube.comyoutube.com This capability dramatically accelerates a process that traditionally relied on laborious, trial-and-error experimentation. nih.gov

The process often involves training neural networks on vast datasets of existing compounds to learn the complex relationships between a molecule's structure and its function. researchgate.net This allows for the de novo design of compounds tailored for specific biological targets. nih.gov By inputting desired parameters, these generative AI models can propose novel molecular structures that have never been synthesized but are predicted to have high efficacy and low toxicity. nih.gov This data-driven approach avoids the loss of time, money, and chemical resources associated with synthesizing and testing less promising candidates. researchgate.net

Table 2: Applications of AI/ML in the Design of Quinoline-Based Compounds

| AI/ML Application | Description | Potential Impact on this compound Research | Supporting Findings |

| Property Prediction | ML algorithms predict physicochemical properties, toxicity, and bioactivity based on molecular structure. | Faster screening of virtual derivatives; prioritization of candidates with optimal profiles. | researchgate.netspecialchem.compubpub.org |

| Reaction Outcome & Site Prediction | Deep convolutional neural networks predict the outcomes and most likely reactive sites of chemical reactions. | More efficient and regioselective synthesis of new analogs. | researchgate.net |

| De Novo Drug Design | Generative models (e.g., GANs, VAEs) create novel molecular structures with desired therapeutic properties. | Discovery of entirely new this compound derivatives optimized for specific targets. | nih.govyoutube.com |

| Target Identification | AI analyzes biological data (genomics, proteomics) to identify novel biological targets for a given disease. | Uncovering new therapeutic applications for the this compound scaffold. | youtube.com |

| Virtual Library Screening | AI rapidly screens vast virtual libraries (billions of compounds) to find hits for a specific target. | Efficiently exploring the chemical space around the core scaffold. | youtube.com |

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Mechanistic Biology and Drug Discovery Platforms (Conceptual)

The future of drug discovery for compounds like this compound lies in the seamless integration of chemical synthesis with advanced biology and automated discovery platforms. This conceptual shift moves synthesis from an isolated discipline to a pivotal component within a larger, interconnected ecosystem powered by AI and robotics.

Biotech firms are already implementing this vision, using AI to design treatments and advance them into clinical trials. dig.watch For a privileged structure like this compound, this integrated approach means its synthetic chemistry is no longer just about making molecules, but about strategically creating and optimizing them within a dynamic, intelligent, and automated drug discovery engine.

Table 3: Conceptual Workflow for Integrated Drug Discovery

| Step | Activity | Technologies Involved | Desired Outcome |

| 1. Target Identification | AI analyzes biological data to identify a novel disease target. | AI/ML, Genomics, Proteomics | A validated biological target for intervention. |

| 2. De Novo Molecular Design | Generative AI designs novel molecules (e.g., this compound analogs) optimized for the target. | Generative Adversarial Networks (GANs), Reinforcement Learning | A small set of virtual molecules with high predicted efficacy and synthesizability. youtube.comresearchgate.net |

| 3. Synthesis Planning | AI generates a step-by-step, viable synthetic route for the designed molecules. | Retrosynthesis Software, Reaction Prediction Models | An actionable "recipe" for laboratory synthesis. youtube.com |

| 4. Automated Synthesis | Robotic platforms execute the synthesis and purification of the compounds. | Laboratory Automation, Robotics, Flow Chemistry | Physical samples of the novel compounds. |

| 5. Biological Screening | High-throughput screening assays test the compounds' activity against the target. | High-Throughput Screening (HTS), Cell-based Assays | Experimental data on compound efficacy and potency. |

| 6. Iterative Learning | Experimental data is fed back into the AI to refine its predictive models. | Machine Learning, Closed-Loop Feedback | A more intelligent AI model for the next cycle of design. youtube.com |

| 7. Lead Optimization | The cycle is repeated to fine-tune the lead compound for optimal properties. | All of the above | A preclinical drug candidate. |

Q & A

Q. What are the recommended safety protocols for handling alpha-Phenyl-7-quinolinemethanol in laboratory settings?

- Methodological Answer : Safety protocols include using mechanical exhaust systems, NIOSH/MSHA-approved respirators, chemical-resistant gloves, and protective eyewear . Immediate medical measures for inhalation exposure involve moving the individual to fresh air and administering artificial respiration if necessary . Safety showers and eye wash stations should be accessible, and contaminated clothing must be washed before reuse .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A typical synthesis involves refluxing precursors (e.g., 2-phenyl-3-amino-4(1H)-quinolinone) with aldehydes in methanol, followed by crystallization and vacuum drying. Yields can range from 65% to 89%, with purification via recrystallization if needed . Modifications to substituents on the quinoline or phenyl groups may fine-tune properties .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use techniques like GC/MS for phenol derivatives (as per EPA Method 420.2) and NMR/FTIR for structural confirmation. Include stepwise validation of intermediates and final products, ensuring data reproducibility across trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews to assess bias, variability in experimental conditions (e.g., dosage, solvent systems), and biological models . Compare data using meta-analytical frameworks to identify confounding factors, such as impurities in synthesis batches or assay-specific artifacts .

Q. What experimental design considerations are critical for studying the mechanism of action of this compound?

- Methodological Answer : Use controlled experiments with isogenic cell lines or knockout models to isolate target interactions . Include multiple trials to validate dose-response relationships and employ orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm mechanistic hypotheses .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Q. What strategies are effective in analyzing the photostability or oxidative degradation of this compound?

- Methodological Answer : Perform accelerated stability studies under UV light and varying pH conditions. Monitor degradation products via HPLC-MS and correlate with computational models (e.g., DFT calculations) to predict reactive sites .

Data Presentation and Interpretation

Q. How should researchers present contradictory spectral data for this compound in publications?

Q. What frameworks support robust statistical analysis of biological activity data for this compound?

- Methodological Answer : Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to assess significance. Use receiver operating characteristic (ROC) curves to evaluate assay sensitivity and specificity .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.